molecular formula C17H19N3O2 B2849450 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea CAS No. 2034262-27-4

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2849450
CAS No.: 2034262-27-4
M. Wt: 297.358
InChI Key: PXUIFYPYLCIIAE-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyazetidine moiety attached to a phenyl ring, which is further connected to a phenylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyazetidine Moiety: The methoxyazetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an azetidine derivative.

    Attachment to the Phenyl Ring: The methoxyazetidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative and a base to facilitate the nucleophilic substitution.

    Formation of the Phenylurea Group: The final step involves the reaction of the substituted phenyl compound with an isocyanate or a urea derivative to form the phenylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under suitable conditions.

    Reduction: The phenylurea group can be reduced to form corresponding amines or other derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenated derivatives and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxyazetidine moiety may interact with biological macromolecules, while the phenylurea group could modulate enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-phenylurea can be compared with other similar compounds, such as:

    1-(4-(3-Hydroxyazetidin-1-yl)phenyl)-3-phenylurea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group on the phenylurea moiety.

    1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom on the phenylurea moiety.

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-16-11-20(12-16)15-9-7-14(8-10-15)19-17(21)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUIFYPYLCIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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